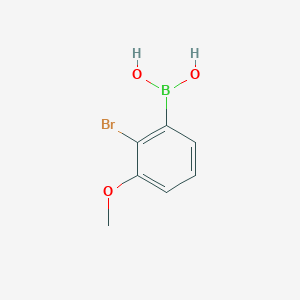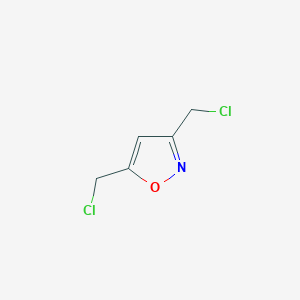
4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid
Descripción general
Descripción
“4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid” is a benzoic acid carrying a 4-trifluoromethyl substituent . It is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .
Synthesis Analysis
The synthesis of “this compound” involves various reactions. For instance, it has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C14H10F3NO2 . More detailed structural information can be obtained from 2D Mol files or computed 3D SD files .Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For example, it has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.23 . More specific properties such as melting point, boiling point, and flash point are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid, also referenced as a component in flufenamic acid, contributes significantly to crystallography studies. The structural analysis of this compound reveals insights into molecular geometry, especially the orientation of phenyl rings and carboxyl groups. Such studies enhance our understanding of molecular interactions and stability, which are vital in material science and pharmaceutical design (Bhat & Vijayan, 1982).
EP1 Receptor Selective Antagonists
In medicinal chemistry, derivatives of this compound have been explored as EP1 receptor selective antagonists. The structural modification of this compound, such as replacing phenyl-sulfonyl moieties with heteroarylsulfonyl groups, leads to optimized antagonist activity, crucial in drug discovery and development (Naganawa et al., 2006).
Structure-Metabolism Relationships
Research on substituted benzoic acids, including derivatives of this compound, helps in understanding the quantitative structure-metabolism relationships. Such studies are vital in pharmacokinetics, as they provide insights into metabolic pathways and the impact of structural changes on drug metabolism (Ghauri et al., 1992).
Microwave-Assisted Synthesis Studies
The compound is used in microwave-assisted synthesis research, contributing to the development of novel synthetic methods that are faster and more energy-efficient. This aspect is particularly relevant in the field of green chemistry (Özil et al., 2010).
Investigating Intramolecular Charge Transfer
Studies on intramolecular charge transfer using derivatives of this compound help in understanding electron donor-acceptor dynamics. This research is pivotal in designing efficient organic electronic materials, such as organic light-emitting diodes (OLEDs) (Ma, Chen, & Jiang, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-2-1-3-12(8-10)18-11-6-4-9(5-7-11)13(19)20/h1-8,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKQJIZECPOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)
![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)
![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)
![3-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3288038.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B3288041.png)


